molecular formula C12H18FN B13617114 5-(4-Fluorophenyl)-3-methylpentan-1-amine

5-(4-Fluorophenyl)-3-methylpentan-1-amine

Cat. No.: B13617114
M. Wt: 195.28 g/mol
InChI Key: NNXFUYDGJLNGPD-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-methylpentan-1-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-methylpentan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of 4-fluorobenzyl cyanide with 3-methylbutyl bromide, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reduction step may be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-methylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(4-Fluorophenyl)-3-methylpentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-methylpentan-1-amine involves its interaction with specific molecular targets in biological systems. It is believed to act as a neurotransmitter modulator, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. The fluorine atom on the phenyl ring can enhance its binding affinity to certain receptors, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anti-cancer activity.

    5-(4-Fluorophenyl)pyridine-3-carboxylic acid: A compound used in various chemical syntheses.

Uniqueness

5-(4-Fluorophenyl)-3-methylpentan-1-amine is unique due to its specific structural features, including the presence of a fluorine atom on the phenyl ring and a methyl group on the pentan-1-amine chain. These features can influence its chemical reactivity and biological activity, making it a valuable compound for research in various fields.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-methylpentan-1-amine

InChI

InChI=1S/C12H18FN/c1-10(8-9-14)2-3-11-4-6-12(13)7-5-11/h4-7,10H,2-3,8-9,14H2,1H3

InChI Key

NNXFUYDGJLNGPD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)F)CCN

Origin of Product

United States

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